molecular formula C13H13N5O2S B2711746 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034559-36-7

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2711746
CAS No.: 2034559-36-7
M. Wt: 303.34
InChI Key: QTLMLQWBFXDIIH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound that combines various heterocyclic structures, resulting in a molecule with diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. The common approach includes the formation of the pyrazole and oxadiazole rings, followed by their coupling to the thiophene acetamide structure.

  • Formation of Pyrazole Ring: : 1-methyl-1H-pyrazole can be synthesized by cyclization of suitable hydrazines with α, β-unsaturated ketones.

  • Formation of 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring is typically synthesized by the reaction of nitriles with hydrazides.

  • Coupling Reaction: : The final coupling involves reacting 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole with 2-(thiophen-2-yl)acetyl chloride under appropriate conditions to form the desired acetamide derivative.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized using continuous flow chemistry, which enhances the efficiency and yields of the desired product. Catalysts and optimized reaction conditions can be employed to scale up the production while maintaining the compound's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiophene ring, forming sulfoxides or sulfones under specific conditions.

  • Reduction: : Reduction reactions can be carried out on the oxadiazole ring, potentially leading to the formation of different heterocycles.

  • Substitution: : The pyrazole and thiophene rings can participate in substitution reactions, introducing various functional groups and modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and peracids.

  • Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation are employed.

  • Substitution: : Electrophiles or nucleophiles can be used, depending on the desired substitution.

Major Products

The oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can lead to different heterocyclic structures. Substitution reactions can introduce functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules:

  • Catalysis: : It can be used as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Bioactive Molecule: : The compound exhibits potential bioactivity, including antibacterial, antifungal, and anticancer properties.

  • Enzyme Inhibitor: : It can act as an inhibitor for specific enzymes, modulating biological pathways.

Medicine

  • Drug Development: : The compound's structure serves as a template for designing new drugs with improved efficacy and reduced side effects.

  • Diagnostic Agents: : It can be used in the development of diagnostic agents for detecting specific diseases.

Industry

  • Material Science: : The compound's unique properties make it suitable for developing advanced materials, such as polymers and coatings.

  • Agriculture: : It can be employed in the synthesis of agrochemicals, enhancing crop protection and yield.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves binding to specific sites on these targets, modulating their activity and affecting biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide

  • N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(furan-2-yl)acetamide

Uniqueness

The unique combination of the 1-methyl-1H-pyrazole, 1,2,4-oxadiazole, and thiophene acetamide moieties imparts distinct chemical and biological properties to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Conclusion

This compound is a compound with a unique structure and promising applications. Its synthesis involves several steps, and it undergoes various chemical reactions, yielding valuable products. The compound's potential in scientific research and industry, combined with its distinctive properties, make it a valuable subject for further study and exploration.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-18-8-9(6-15-18)13-16-12(20-17-13)7-14-11(19)5-10-3-2-4-21-10/h2-4,6,8H,5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMLQWBFXDIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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